Mcaad-3
Overview
Description
MCAAD-3 is a near-infrared probe used for imaging amyloid plaques, particularly in the context of Alzheimer’s disease. It is a synthetic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This compound is a derivative of DANIR 2c, designed to have an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to its predecessor .
Preparation Methods
The synthesis of MCAAD-3 involves a series of chemical reactions that incorporate the donor-acceptor architecture. The synthetic route typically includes the formation of a cyano group and the esterification of the resulting compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
MCAAD-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its structure and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MCAAD-3 has several scientific research applications, including:
Chemistry: Used as a probe in chemical studies to investigate the properties of amyloid beta aggregates.
Biology: Employed in biological research to study the formation and distribution of amyloid plaques in living organisms.
Medicine: Utilized in medical research for the diagnosis and monitoring of Alzheimer’s disease through imaging techniques.
Industry: Applied in the development of diagnostic tools and imaging agents for neurodegenerative diseases
Mechanism of Action
MCAAD-3 exerts its effects by penetrating the blood-brain barrier and binding to amyloid beta plaques in the brain. The compound has a strong affinity for amyloid beta polymers, allowing it to label these plaques effectively. The binding of this compound to amyloid beta aggregates results in a significant increase in fluorescence intensity, which can be detected using imaging techniques. This mechanism enables the visualization of amyloid plaques in vivo, providing valuable insights into the progression of Alzheimer’s disease .
Comparison with Similar Compounds
MCAAD-3 is compared with other near-infrared probes like DANIR 2c. While both compounds are used for imaging amyloid plaques, this compound has an extended emission wavelength and reduced binding affinity to amyloid beta aggregates compared to DANIR 2c. This makes this compound more suitable for certain imaging applications where longer emission wavelengths are advantageous .
Similar compounds include:
DANIR 2c: A near-infrared probe with a shorter emission wavelength and higher binding affinity to amyloid beta aggregates.
Thioflavin T: A fluorescent dye used for staining amyloid fibrils in histological sections.
Congo Red: A dye that binds to amyloid fibrils and is used in the diagnosis of amyloidosis
This compound’s unique properties, such as its extended emission wavelength and ability to penetrate the blood-brain barrier, make it a valuable tool in the study and diagnosis of Alzheimer’s disease.
Properties
IUPAC Name |
methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICGFIMDGFKFH-FGHSSWIZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(/C#N)\C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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